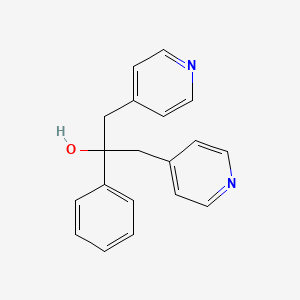
2-Phenyl-1,3-di(4-pyridyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-di(4-pyridyl)-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Research indicates that 2-Phenyl-1,3-di(4-pyridyl)-2-propanol exhibits several pharmacological activities:
- Anti-convulsant Activity : The compound has been noted for its potential use as an anti-convulsant agent. Its structural similarity to other known anti-convulsants suggests that it may act on similar pathways within the central nervous system .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
- Therapeutic Intermediates : The compound serves as an intermediate in the synthesis of other pharmacologically active compounds. For example, modifications to the pyridyl groups can yield new derivatives with enhanced biological activity .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Anti-convulsant Properties : A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound exhibited significant anti-convulsant effects in animal models. The study highlighted the mechanism of action involving modulation of neurotransmitter release and receptor activity .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed potent inhibitory effects, suggesting their potential use in developing new antibiotics .
- Pharmacological Intermediates : A patent document outlined the utility of this compound as a precursor for synthesizing novel compounds with enhanced pharmacological profiles. The conversion of pyridyl groups into piperidyl groups was particularly noted for yielding compounds with unexpected therapeutic benefits .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
3337-46-0 |
|---|---|
Formule moléculaire |
C19H18N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-phenyl-1,3-dipyridin-4-ylpropan-2-ol |
InChI |
InChI=1S/C19H18N2O/c22-19(18-4-2-1-3-5-18,14-16-6-10-20-11-7-16)15-17-8-12-21-13-9-17/h1-13,22H,14-15H2 |
Clé InChI |
PMIZVHLBVOKZLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)(CC3=CC=NC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)(CC3=CC=NC=C3)O |
Key on ui other cas no. |
3337-46-0 |
Synonymes |
2-phenyl-1,3-di(4-pyridyl)-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















